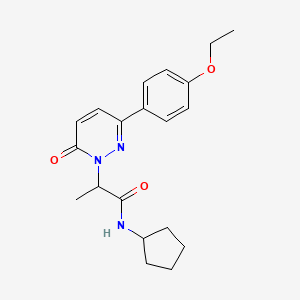

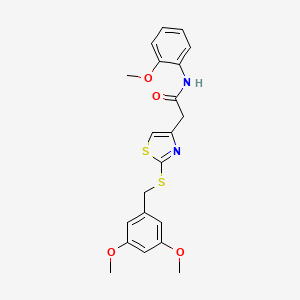

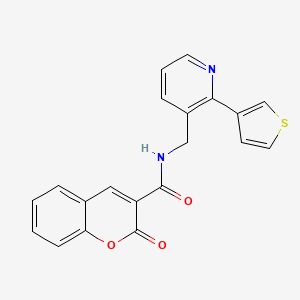

![molecular formula C18H12FN3O2 B2666750 N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide CAS No. 866048-82-0](/img/structure/B2666750.png)

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide” is a chemical compound that belongs to the class of chromene and chromeno[2,3-d]pyrimidine derivatives . Chromene is a heterocyclic ring system in which a benzene ring and a pyran ring are fused together . These compounds play a vital role in the field of medicinal chemistry due to their diverse biological and pharmacological activities .

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C18H12N4O4 . The structures of the synthesized compounds are established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis

The key step in the synthesis of chromeno[2,3-d]pyrimidine derivatives involves the ANRORC (Addition of Nucleophiles, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines .Physical And Chemical Properties Analysis

The average mass of “this compound” is 348.312 Da and the monoisotopic mass is 348.085846 Da .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Research has demonstrated efficient methods for synthesizing derivatives of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide, highlighting their potential as potent anticancer agents. For instance, a study described the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids showing significant cytotoxicity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cell lines. Some compounds exhibited activity comparable to or more potent than the standard drug Cisplatin (Hosamani, Reddy, & Devarajegowda, 2015). Additionally, benzocoumarin-pyrimidine hybrids have been synthesized, showing promising antitubercular activity and DNA cleavage properties, suggesting potential applications in antimicrobial and anticancer therapies (Reddy, Hosamani, & Devarajegowda, 2015).

Antibacterial Activities

Derivatives of this compound have been explored for their in vitro antibacterial activities. A notable study synthesized novel pyrimidione derivatives, showing significant antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa (Cheng et al., 2012). This research underscores the potential of these compounds in developing new antibacterial agents.

Fluorescent Probes and Sensors

Some studies have focused on the development of fluorescent chromenopyrimidine derivatives, which could serve as the basis for innovative probes and sensors. A library of fluorescent chromenopyrimidine derivatives was synthesized, showcasing potential applications in bioanalytical and diagnostic fields due to their fluorescent properties (Zonouzi et al., 2013). Furthermore, chromeno[4,3-d]pyrimidines have been synthesized through an ANRORC reaction, exhibiting fluorescence in the violet-blue range, suggesting their utility in functional imaging and analytical chemistry (Chernov et al., 2019).

Propriétés

IUPAC Name |

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2/c19-14-7-3-1-5-12(14)17(23)22-18-20-9-11-10-24-15-8-4-2-6-13(15)16(11)21-18/h1-9H,10H2,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRCLPFWQGCDBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

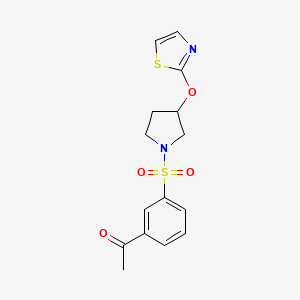

![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)

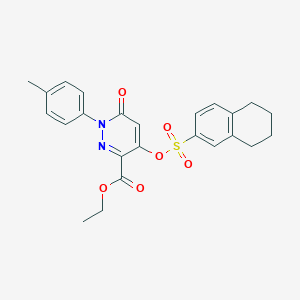

![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)

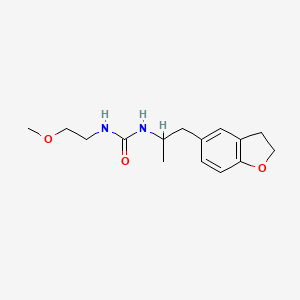

![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)

![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)

![[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/no-structure.png)